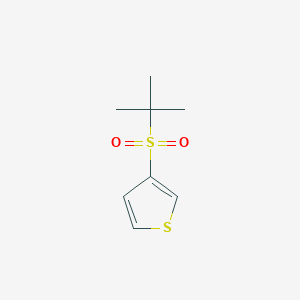

Tert-butyl thiophen-3-yl sulfone

Description

Properties

IUPAC Name |

3-tert-butylsulfonylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2S2/c1-8(2,3)12(9,10)7-4-5-11-6-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDVZGWWUBQJBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection

Purification Techniques

Scalability Challenges

- Exothermic reactions : Sulfonation steps require jacketed reactors with precise temperature control

- Catalyst recovery : Palladium-based systems need efficient filtration to minimize metal contamination

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylsulfonyl)thiophene undergoes various chemical reactions, including:

Nucleophilic Substitution: The tert-butylsulfonyl group can be replaced by nucleophiles such as alkoxy or alkylmercapto groups under basic conditions.

Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, primarily at the C2 position.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium alkoxides or thiolates in polar aprotic solvents are commonly used.

Electrophilic Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are employed under controlled conditions to avoid overreaction.

Major Products Formed

Nucleophilic Substitution: Products include alkoxy or alkylmercapto-substituted thiophenes.

Electrophilic Substitution: Products include 2-nitrothiophene and 2,5-dinitrothiophene.

Scientific Research Applications

3-(tert-Butylsulfonyl)thiophene has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.

Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

Biological Research: The compound is studied for its potential antimicrobial and antioxidant properties.

Mechanism of Action

The mechanism of action of 3-(tert-Butylsulfonyl)thiophene involves its interaction with specific molecular targets. In medicinal chemistry, it acts by modulating enzyme activity or receptor binding, leading to therapeutic effects. The tert-butylsulfonyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Structural and Spectroscopic Differences

The provided evidence describes tert-butyl 3-(thiophen-3-ylsulfinyl)propanoate (a sulfoxide derivative), which differs from tert-butyl thiophen-3-yl sulfone in oxidation state and substituents. Below is a comparative analysis:

Key Observations :

- The sulfoxide derivative exhibits a lower sulfur oxidation state (+2), making it more reactive toward nucleophiles compared to the sulfone.

- The ester group in the sulfoxide derivative introduces additional polarity, enhancing solubility in polar solvents relative to the sulfone.

Reactivity in Cross-Coupling Reactions

Sulfones and sulfoxides play distinct roles in palladium-catalyzed reactions:

- Sulfones : Often act as directing groups or stable electrophiles due to their electron-withdrawing nature. Their steric bulk (tert-butyl) may slow oxidative addition steps but improve selectivity .

- Sulfoxides : More nucleophilic and prone to participate in ligand exchange or act as transient intermediates. The sulfoxide in the evidence formed as a byproduct (10% yield), suggesting competing oxidation pathways during synthesis .

Q & A

Q. What are the standard synthetic routes for tert-butyl thiophen-3-yl sulfone, and how do reaction conditions influence yield?

Methodological Answer:

- The compound is typically synthesized via sulfonylation of 3-thiophene derivatives using tert-butyl sulfonyl chloride under basic conditions. Key parameters include temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios of reagents.

- Characterization involves NMR (¹H/¹³C for structural confirmation) and HPLC for purity assessment (>95% recommended for reproducibility). For intermediates like 3-thiophenylboronic acid (analogous to Compound 1 in Table 2), cross-coupling reactions with palladium catalysts (e.g., Pd(PPh₃)₄ ) are critical.

- Reference: Synthetic protocols for thiophene derivatives often employ controlled anhydrous conditions to avoid side reactions .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies using thermogravimetric analysis (TGA) to monitor mass loss under heat stress (25–150°C, 10°C/min) .

- Assess hydrolytic stability by exposing the compound to buffered solutions (pH 3–10) and analyzing degradation via LC-MS .

- Store samples in inert atmospheres (argon) at –20°C to prevent oxidation, as sulfones are generally stable but may degrade in humid environments .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Contradictions often arise from ligand choice (e.g., triphenylphosphine vs. XPhos) and metal catalysts (Pd vs. Ni). Design a factorial experiment to test variables:

Q. How can computational modeling guide the design of this compound derivatives with enhanced electronic properties?

Methodological Answer:

- Perform density functional theory (DFT) calculations to map electron density distributions on the thiophene ring and sulfone group.

- Correlate HOMO-LUMO gaps with experimental UV-Vis spectra to predict redox behavior.

- Validate predictions by synthesizing derivatives (e.g., nitro- or methoxy-substituted analogs) and testing their electrochemical activity via cyclic voltammetry .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for optimizing reaction yields in high-throughput screening of sulfone derivatives?

Methodological Answer:

- Apply Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent volume. Use a central composite design to identify optimal conditions.

- Analyze data via multivariate regression (e.g., partial least squares) to rank variable impacts.

- Cross-validate results with replicate experiments (n ≥ 3) to ensure robustness .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across studies?

Methodological Answer:

- Replicate reported syntheses to isolate pure samples and acquire high-resolution NMR under standardized conditions (e.g., 500 MHz, CDCl₃).

- Compare with computational predictions (e.g., ACD/Labs NMR simulator) to assign peaks unambiguously.

- Publish raw spectral data in open-access repositories to facilitate peer validation .

Safety and Environmental Considerations

Q. What protocols ensure safe handling of this compound during scale-up experiments?

Methodological Answer:

- Refer to safety data sheets (SDS) for analogous sulfones (e.g., tert-butyl acetate derivatives ) to identify hazards (e.g., irritancy, flammability).

- Use fume hoods for reactions and PPE (nitrile gloves, goggles) during handling.

- Implement waste management protocols for sulfone byproducts, as phosphorous-containing analogs are regulated under REACH .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.